molecular formula C6H6Cl2N2 B13666125 2-Chloro-3-(chloromethyl)-5-methylpyrazine

2-Chloro-3-(chloromethyl)-5-methylpyrazine

Cat. No.: B13666125
M. Wt: 177.03 g/mol
InChI Key: XPPMAJGWWRDPMO-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethyl)-5-methylpyrazine is an organic compound with the molecular formula C6H6Cl2N2 It is a derivative of pyrazine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(chloromethyl)-5-methylpyrazine typically involves the chlorination of 3-(chloromethyl)-5-methylpyrazine. One common method includes the reaction of 3-(chloromethyl)-5-methylpyrazine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-(chloromethyl)-5-methylpyrazine+SOCl2This compound+SO2+HCl\text{3-(chloromethyl)-5-methylpyrazine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(chloromethyl)-5-methylpyrazine+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(chloromethyl)-5-methylpyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can lead to the formation of 3-(chloromethyl)-5-methylpyrazine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazines with various functional groups.

    Oxidation: Pyrazine N-oxides.

    Reduction: 3-(chloromethyl)-5-methylpyrazine.

Scientific Research Applications

2-Chloro-3-(chloromethyl)-5-methylpyrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(chloromethyl)-5-methylpyrazine involves its interaction with molecular targets through its reactive chlorine atoms. These atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(chloromethyl)-5-methylquinoline
  • 2-Chloro-3-(chloromethyl)-5-methylthiophene
  • 2-Chloro-3-(chloromethyl)-5-methylpyridine

Uniqueness

2-Chloro-3-(chloromethyl)-5-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dual chlorine substitution allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-3-(chloromethyl)-5-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-4-3-9-6(8)5(2-7)10-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPMAJGWWRDPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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